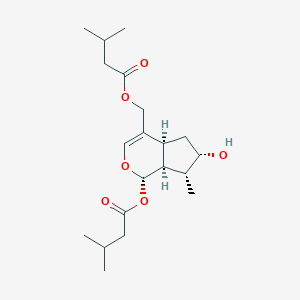
Nardostachin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nardostachin is a natural product found in Patrinia saniculifolia, Valeriana jatamansi, and other organisms with data available.
Scientific Research Applications
Pharmacological Properties
-
Anti-Inflammatory Effects
- Nardostachin exhibits significant anti-inflammatory properties by suppressing the TLR4-MyD88-NF-κB and MAPK signaling pathways. In studies involving lipopolysaccharide (LPS)-induced microglial cells, this compound reduced the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as nitric oxide and prostaglandin E2 .
- Case Study : A study demonstrated that this compound inhibited the phosphorylation of IκB-α and blocked NF-κB translocation in LPS-stimulated BV2 microglial cells, suggesting its potential in treating neuroinflammatory conditions .
-
Neuroprotective Effects
- Research indicates that this compound can protect neuronal cells from oxidative stress and neurodegenerative processes. It has been shown to alleviate beta-amyloid-induced toxicity in SH-SY5Y neuroblastoma cells, which is relevant for Alzheimer's disease research .
- Mechanism : The protective mechanism involves the modulation of various signaling pathways that contribute to neuronal survival and function.
- Anxiolytic and Antidepressant Effects
-
Analgesic Properties
- This compound has been identified as a potential analgesic agent by inhibiting multiple ion channels involved in pain transmission. Specifically, it suppresses voltage-gated sodium currents and potassium currents, which are critical for neuronal excitability .
- Pharmacokinetics : A pharmacokinetic study revealed effective plasma concentrations that support its analgesic activity .
Data Table: Summary of Research Findings on this compound
Potential Therapeutic Applications
Given its diverse pharmacological effects, this compound presents promising therapeutic applications:
- Neurodegenerative Diseases : Its neuroprotective and anti-inflammatory properties suggest potential use in treating conditions like Alzheimer's disease and multiple sclerosis.
- Mental Health Disorders : The anxiolytic effects indicate possible applications in managing anxiety disorders and depression.
- Pain Management : Its analgesic properties could lead to new treatments for chronic pain conditions.
Properties
CAS No. |
114687-82-0 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1 |
InChI Key |
XNBHVNRFMHXLMZ-ODLFONTESA-N |
SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Key on ui other cas no. |
114687-82-0 |
Synonyms |
nardostachin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















